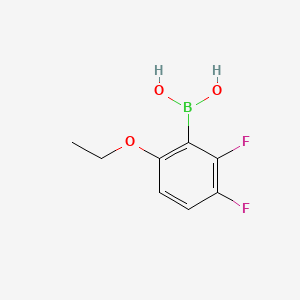

(6-Ethoxy-2,3-difluorophenyl)boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(6-ethoxy-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSMPXUZSFLBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Ethoxy-2,3-difluorophenyl)boronic acid

CAS Number: 1309980-95-7

This technical guide provides a comprehensive overview of (6-Ethoxy-2,3-difluorophenyl)boronic acid, a fluorinated arylboronic acid derivative with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a white to off-white solid. The presence of two fluorine atoms and an ethoxy group on the phenyl ring significantly influences its electronic properties, reactivity, and solubility. These structural features make it a valuable building block in organic synthesis, particularly in cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 1309980-95-7 | [1][2][3] |

| Molecular Formula | C₈H₉BF₂O₃ | [2] |

| Molecular Weight | 201.96 g/mol | [2] |

| Appearance | White to off-white solid | Commercially available |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a common synthetic route starts from 1-ethoxy-2,3-difluorobenzene.

A generalized synthetic workflow is depicted below:

References

An In-depth Technical Guide to the Synthesis of (6-Ethoxy-2,3-difluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (6-Ethoxy-2,3-difluorophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The protocol is based on established synthetic methodologies for analogous compounds, offering a reliable pathway for its preparation.

Introduction

This compound is an important intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 6-ethoxy-2,3-difluorophenyl moiety into complex organic molecules. Its unique substitution pattern, featuring both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups, imparts specific electronic and conformational properties to the target molecules, which is of significant interest in the design of novel pharmaceuticals and organic electronic materials.

This document outlines a robust two-step synthetic route commencing from the commercially available 2,3-difluorophenol. The synthesis involves an initial Williamson ether synthesis to introduce the ethoxy group, followed by a directed ortho-metalation and subsequent borylation to yield the final product.

Overall Synthetic Scheme

The proposed synthesis of this compound is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene

This step employs the Williamson ether synthesis to convert 2,3-difluorophenol into its corresponding ethyl ether.

Reaction Scheme:

Caption: Williamson ether synthesis of 1-Ethoxy-2,3-difluorobenzene.

Methodology:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,3-difluorophenol (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes, or until hydrogen evolution ceases.

-

The mixture is then cooled back to 0 °C, and ethyl iodide (1.2 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion (monitored by TLC or GC-MS), the reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-ethoxy-2,3-difluorobenzene.

Quantitative Data (Typical):

| Parameter | Value |

| Starting Material | 2,3-Difluorophenol |

| Key Reagents | NaH, Ethyl Iodide |

| Solvent | THF |

| Reaction Temperature | 0 °C to rt |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

| Purification Method | Column Chromatography |

Step 2: Synthesis of this compound

This step involves the directed ortho-metalation of 1-ethoxy-2,3-difluorobenzene followed by borylation with triisopropyl borate and subsequent acidic workup. The ethoxy group directs the deprotonation to the adjacent ortho position (C6).

Reaction Scheme:

Caption: Synthesis of the target boronic acid via ortho-metalation.

Methodology:

-

A solution of 1-ethoxy-2,3-difluorobenzene (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (n-BuLi, 1.1 equivalents, solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1-2 hours.

-

Triisopropyl borate (B(O-iPr)₃, 1.2 equivalents) is then added dropwise at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight (12-16 hours).

-

The reaction is then cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid (HCl), and the mixture is stirred vigorously for 1-2 hours to hydrolyze the boronate ester.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude solid is purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound.

Quantitative Data (Typical):

| Parameter | Value |

| Starting Material | 1-Ethoxy-2,3-difluorobenzene |

| Key Reagents | n-BuLi, Triisopropyl borate |

| Solvent | THF |

| Reaction Temperature | -78 °C to rt |

| Reaction Time | 14-20 hours |

| Typical Yield | 60-75% |

| Purification Method | Recrystallization/Trituration |

Summary of Data

The following table summarizes the key quantitative aspects of the proposed synthetic protocol.

| Step | Reaction Name | Starting Material | Product | Typical Yield (%) |

| 1 | Williamson Ether Synthesis | 2,3-Difluorophenol | 1-Ethoxy-2,3-difluorobenzene | 85-95 |

| 2 | Directed Ortho-metalation & Borylation | 1-Ethoxy-2,3-difluorobenzene | This compound | 60-75 |

Note: Yields are representative and may vary depending on the specific reaction conditions and scale. Optimization of reaction parameters may be required to achieve higher yields. It is crucial for all procedures to be conducted by trained personnel in a well-ventilated fume hood, adhering to all standard laboratory safety practices.

(6-Ethoxy-2,3-difluorophenyl)boronic acid: A Technical Guide to Availability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a detailed synthetic protocol for (6-Ethoxy-2,3-difluorophenyl)boronic acid. This compound is of interest to researchers in medicinal chemistry and materials science due to the unique electronic and conformational properties imparted by its specific substitution pattern.

Commercial Availability

This compound is not a standard, off-the-shelf commercially available product. Extensive searches of major chemical supplier catalogs did not yield a direct listing for this specific molecule. However, structurally related compounds are available, indicating that the synthesis of this particular derivative is feasible. For researchers requiring this compound, two primary procurement pathways exist: custom synthesis by a specialized chemical manufacturing organization (CMO) or in-house synthesis.

Procurement Options

| Procurement Method | Description | Key Considerations |

| Custom Synthesis | Outsourcing the synthesis to a third-party vendor. | - Lead Time: Typically several weeks to months. - Cost: Can be significant, especially for small quantities. - Expertise: Leverages the specialized experience of the CMO. |

| In-house Synthesis | Laboratory synthesis from commercially available starting materials. | - Feasibility: Requires appropriate laboratory equipment and expertise in organic synthesis. - Cost-Effective for Scale: May be more economical for larger quantities or frequent use. - Time Investment: Requires dedicated personnel time for synthesis and purification. |

The following diagram illustrates the decision-making process for acquiring this compound.

Proposed In-house Synthesis

For research groups equipped for organic synthesis, a viable route to this compound is proposed, starting from the commercially available precursor, 1-ethoxy-2,3-difluorobenzene. The synthesis involves a two-step process: ortho-lithiation followed by borylation.

Synthetic Pathway Overview

The proposed synthetic route is outlined below. The key transformation is a directed ortho-metalation, where the ethoxy group directs the deprotonation to the adjacent C6 position, followed by quenching with a borate ester to form the boronic acid.

Detailed Experimental Protocol

Step 1: Ortho-lithiation of 1-Ethoxy-2,3-difluorobenzene

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Ethoxy-2,3-difluorobenzene | 121219-07-6 | C₈H₈F₂O | 158.15 |

| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 |

| or Lithium diisopropylamide (LDA) | 4111-54-0 | C₆H₁₄LiN | 107.12 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |

| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 |

| Hydrochloric acid (1M aq.) | 7647-01-0 | HCl | 36.46 |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethoxy-2,3-difluorobenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq.) or lithium diisopropylamide (LDA) (1.1 eq.) in an appropriate solvent dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the ortho-lithiated species can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

Step 2: Borylation and Hydrolysis

-

To the cold (-78 °C) solution of the lithiated intermediate, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1M aqueous hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Materials Science

Phenylboronic acids are crucial building blocks in modern organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The introduction of the 6-ethoxy-2,3-difluoro substitution pattern can be strategically employed to modulate the physicochemical properties of a target molecule.

-

Medicinal Chemistry : The fluorine atoms can enhance metabolic stability and binding affinity to biological targets, while the ethoxy group can influence solubility and act as a hydrogen bond acceptor. Boronic acids themselves have shown a range of biological activities.[1]

-

Materials Science : The electronic properties of the difluorinated aromatic ring can be exploited in the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).

The utility of this compound is exemplified in its potential use in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.

This guide provides a foundational understanding of the procurement and synthesis of this compound. Researchers should always adhere to appropriate laboratory safety protocols when performing the described synthetic procedures.

References

Spectroscopic and Experimental Profile of (6-Ethoxy-2,3-difluorophenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxy-2,3-difluorophenyl)boronic acid is a substituted aromatic boronic acid. Such compounds are of significant interest in medicinal chemistry and materials science, primarily for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of two fluorine atoms and an ethoxy group on the phenyl ring can significantly influence the compound's reactivity, selectivity, and physiological properties. This technical guide provides a summary of available spectroscopic data for closely related compounds, detailed experimental protocols for spectroscopic analysis, and logical workflows for its characterization.

Spectroscopic Data of Related Compounds

The following tables summarize spectroscopic data for positional isomers and structurally related difluorophenylboronic acids. This information can be used to predict the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound and Reference Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound (Predicted) | CDCl₃ | ~1.4 (t, 3H, -OCH₂CH ₃), ~4.1 (q, 2H, -OCH ₂CH₃), ~6.8-7.2 (m, 2H, Ar-H ), ~8.0 (s, 2H, -B(OH )) |

| 2,3-Difluorophenylboronic acid | Not Specified | Not available |

| 2,6-Difluorophenylboronic acid | CDCl₃ | 6.92-6.97 (m, 4H), 7.35-7.50 (m, 5 H) |

Table 2: Predicted ¹³C NMR Data for this compound and Reference Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound (Predicted) | CDCl₃ | ~15 (-OCH₂C H₃), ~65 (-OC H₂CH₃), ~110-160 (Ar-C , with C-F couplings) |

| 2,6-Difluorophenylboronic acid | CDCl₃ | 109.9 (d, ³JC-F = 11 Hz, CH), 111.6 (CH), 117.8 (C-quart.), 121.6, 128.0, 133.9 (CH), 135.2, 147.6 (C-quart.), 167.0 (dd, ¹JC-F = 253 Hz) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Phenylboronic Acids

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Boronic Acid) | Stretching, H-bonded | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2980 |

| C=C (Aromatic) | Stretching | 1580-1610, 1450-1500 |

| B-O | Asymmetric Stretching | 1330-1380 |

| C-O (Ether) | Stretching | 1200-1270 |

| C-F | Stretching | 1100-1300 |

| B-C | Stretching | 1000-1100 |

Mass Spectrometry (MS)

For this compound (C₈H₉BF₂O₃), the expected molecular weight is approximately 201.96 g/mol . Electrospray ionization (ESI) is a suitable technique for its analysis.

Table 4: Expected Mass-to-Charge Ratios (m/z) in ESI-MS

| Ion | Expected m/z | Notes |

| [M-H]⁻ | ~200.95 | Deprotonated molecule (Negative ion mode) |

| [M+H]⁺ | ~202.97 | Protonated molecule (Positive ion mode) |

| [M+Na]⁺ | ~224.95 | Sodium adduct (Positive ion mode) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the boronic acid derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. ¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

-

The spectral width should cover the range of approximately -1 to 12 ppm.

3. ¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.

-

The spectral width should encompass the range of 0 to 200 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) can be added to aid ionization.

2. Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity.

Logical Workflows and Signaling Pathways

While this compound is primarily a synthetic building block, its derivatives could potentially interact with biological signaling pathways. Boronic acids are known to interact with diols, including those found in carbohydrates and some proteins.

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Potential Interaction with Diol-Containing Molecules

Boronic acids can reversibly bind to molecules containing 1,2- or 1,3-diols, such as carbohydrates. This interaction forms a cyclic boronate ester. This property is exploited in the design of sensors and drug delivery systems.

Caption: Reversible interaction of a boronic acid with a diol-containing molecule.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (6-Ethoxy-2,3-difluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

(6-Ethoxy-2,3-difluorophenyl)boronic acid , a specialized organoboron compound, presents significant opportunities in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical development and materials science. Its unique trifunctionalized phenyl ring makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of the safety, handling, and experimental considerations for this compound, drawing upon data from structurally related molecules to ensure a robust framework for laboratory professionals.

Compound Profile and Safety Data

Due to the limited availability of specific safety data for this compound, the following information is extrapolated from safety data sheets (MSDS) of structurally similar arylboronic acids, including various difluorophenylboronic acid and ethoxyphenylboronic acid derivatives. Researchers should handle this compound with the care required for all novel research chemicals, assuming it possesses similar hazard characteristics to its analogues.

Table 1: Physicochemical and Safety Data (Estimated)

| Property | Value | Source/Analogue |

| Chemical Formula | C₈H₉BF₂O₃ | - |

| Molecular Weight | 201.96 g/mol | - |

| Appearance | White to off-white solid/powder | General for arylboronic acids |

| Melting Point | 151-154°C | (4-Ethoxy-2,3-difluorophenyl)boronic acid[1] |

| Boiling Point | 315.98°C at 760 mmHg | (4-Ethoxy-2,3-difluorophenyl)boronic acid[1] |

| Density | 1.299 g/cm³ | (4-Ethoxy-2,3-difluorophenyl)boronic acid[1] |

| Flash Point | 144.9°C | (4-Ethoxy-2,3-difluorophenyl)boronic acid[1] |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Extrapolated from similar boronic acids |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Extrapolated from similar boronic acids |

Health and Safety Considerations

As with many arylboronic acids, this compound is expected to be an irritant and potentially harmful if ingested. The primary routes of exposure are inhalation, skin contact, and eye contact.

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Personal Protective Equipment (PPE):

A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory:

-

Eye/Face Protection: Chemical safety goggles or a face shield (EN 166).

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

-

Skin and Body Protection: Laboratory coat, long-sleeved shirt, and trousers.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for handling large quantities.

Experimental Protocols and Handling

Arylboronic acids are versatile reagents, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following is a generalized protocol that can be adapted for use with this compound.

General Protocol for a Suzuki-Miyaura Coupling Reaction:

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a cool, dry place. Boronic acids can be sensitive to moisture and air, which can lead to the formation of boroxines (anhydrides). Storage under an inert atmosphere is recommended for long-term stability.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Visualizing Workflows and Safety Procedures

To aid in the understanding of the experimental and safety workflows, the following diagrams have been generated using Graphviz.

Biological Significance of Boronic Acids

While specific signaling pathways involving this compound are not yet elucidated in public literature, the broader class of boronic acids has demonstrated significant biological activity.[2][3][4] They are known to interact with diol-containing biomolecules, such as carbohydrates and certain amino acids. This property has led to the development of boronic acid-based drugs and sensors.[2][3][4] For instance, the boronic acid moiety can form a reversible covalent bond with the N-terminal threonine of the proteasome, leading to its inhibition, a mechanism utilized by the anticancer drug bortezomib.[3] The introduction of fluorine and ethoxy groups on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Researchers working with this compound in drug discovery programs should consider its potential to interact with serine proteases and other enzymes with key diol functionalities in their active sites.

This technical guide serves as a foundational resource for the safe and effective use of this compound. Adherence to these safety protocols and experimental considerations will enable researchers to harness the synthetic potential of this valuable compound while minimizing laboratory risks. As with all research chemicals, it is imperative to consult institutional safety guidelines and conduct thorough risk assessments prior to use.

References

stability of (6-Ethoxy-2,3-difluorophenyl)boronic acid under air

An In-depth Technical Guide on the Stability of (6-Ethoxy-2,3-difluorophenyl)boronic acid in Air

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, like other arylboronic acids, its stability under ambient atmospheric conditions is a critical consideration for its effective use and storage. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound when exposed to air, drawing upon data from analogous compounds and general principles of boronic acid chemistry. It details potential degradation pathways, recommended handling and storage protocols, and methodologies for stability assessment.

Introduction to Arylboronic Acid Stability

Arylboronic acids are widely utilized in synthetic chemistry due to their versatility, low toxicity, and reactivity.[1] However, their utility can be compromised by instability, leading to reduced reaction efficiency.[2][3] The primary degradation pathways for arylboronic acids include protodeboronation and oxidation.[4][5] The rate and extent of these degradation processes are influenced by factors such as moisture, light, temperature, pH, and the electronic and steric properties of the substituents on the aromatic ring.[2][5]

Physicochemical Properties of this compound Analogues

| Property | (4-Ethoxy-2,3-difluorophenyl)boronic acid | 2,3-Difluorophenylboronic acid | 3,5-Difluorophenylboronic acid | Phenylboronic acid |

| CAS Number | 212386-71-5 | 121219-16-7 | 156545-07-2 | 98-80-6 |

| Molecular Formula | C8H9BF2O3 | C6H5BF2O2 | C6H5BF2O2 | C6H5BO2 |

| Molecular Weight | 201.96 g/mol | 157.91 g/mol | 157.91 g/mol | 121.93 g/mol |

| Appearance | White powdery substance | >97% purity | White to beige-yellowish powder | --- |

| Melting Point | 151-154ºC | --- | 210-217 °C | 216 - 219 °C |

| Boiling Point | 315.98ºC at 760 mmHg | --- | 266.9 °C at 760 mmHg | --- |

| Storage Recommendations | Cool, dry, well-ventilated, tightly sealed container[6] | Keep in dark place, sealed in dry, room temperature[7] | 0-6°C[8] | --- |

Key Degradation Pathways in Air

The stability of this compound in the presence of air is primarily threatened by two chemical processes:

Protodeboronation

Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[5] This reaction is often facilitated by aqueous conditions.[2][3] The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound can influence its susceptibility to this process. Electron-deficient arenes can undergo protodeboronation through a transient aryl anionoid pathway.[2][3]

Oxidation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol. This process can be initiated by atmospheric oxygen and may be accelerated by light and trace metal impurities.

Dehydration to Boroxines

In the solid state, boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible upon exposure to water.[5] While this is a common transformation, it is not considered a degradation in the same way as protodeboronation or oxidation, as the boronic acid can often be regenerated.

Below is a diagram illustrating the potential degradation pathways for an arylboronic acid.

Caption: Degradation of arylboronic acids.

Recommended Storage and Handling Protocols

To ensure the integrity and maximize the shelf-life of this compound, the following storage and handling procedures are recommended, based on safety data sheets of analogous compounds:

-

Storage Environment : Store in a cool, dry, and well-ventilated area.[6][9] Some sources recommend refrigeration to maintain product quality.[9]

-

Inert Atmosphere : For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation and moisture-related degradation.

-

Container : Keep the container tightly closed to prevent moisture ingress.[6][9]

-

Light : Protect from light, as it can potentially accelerate oxidative degradation.

-

Handling : Wear appropriate personal protective equipment, including gloves and safety glasses.[10][11] Avoid creating dust.[9]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to a range of stress conditions to identify potential degradants and understand the degradation pathways.

Forced Degradation Study Protocol

The following table outlines a typical protocol for a forced degradation study.

| Stress Condition | Experimental Protocol | Purpose |

| Acid Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified duration.[5] | To evaluate stability in acidic conditions and identify acid-catalyzed degradation products. |

| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified duration.[5] | To assess stability in basic conditions, which may promote protodeboronation.[12] |

| Oxidation | Dissolve the sample in a suitable solvent and add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a specified duration.[5] | To identify potential oxidative degradation products. |

| Thermal Stress | Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period. | To assess the thermal stability of the compound. |

| Photostability | Expose the solid sample or a solution to a controlled light source (e.g., UV and visible light) as per ICH guidelines. | To determine the impact of light on degradation. |

Analytical Method

The extent of degradation in these studies is typically monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

The workflow for a typical stability study is depicted below.

Caption: Stability study workflow.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of the stability of arylboronic acids in general allows for informed handling and storage practices. The primary risks to the stability of this compound in air are moisture-induced protodeboronation and oxidation. By adhering to the recommended storage and handling protocols, researchers can minimize degradation and ensure the reagent's quality and reactivity for its intended applications in drug development and other areas of chemical synthesis. For critical applications, conducting forced degradation studies is recommended to establish a detailed stability profile.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. innospk.com [innospk.com]

- 7. 121219-16-7|2,3-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 8. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

The Ascendancy of Fluorinated Phenylboronic Acids in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This, coupled with the unique chemical properties of boron, has propelled fluorinated phenylboronic acids to the forefront of medicinal chemistry. Their ability to form reversible covalent bonds with biological targets, enhanced by the physicochemical advantages conferred by fluorine, has led to their exploration in a multitude of therapeutic and diagnostic applications. This technical guide provides an in-depth overview of the core applications of fluorinated phenylboronic acids, focusing on their roles as enzyme inhibitors, in drug delivery systems, and as imaging agents.

Enzyme Inhibition: A Story of Potency and Selectivity

Fluorinated phenylboronic acids have emerged as potent and often highly selective inhibitors of various enzyme classes, most notably serine proteases and β-lactamases. The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boronic acid moiety, facilitating the formation of a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. This reversible covalent interaction underpins their inhibitory mechanism.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of fluorinated phenylboronic acids is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize key quantitative data for selected fluorinated and non-fluorinated phenylboronic acid derivatives against various enzymes.

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Phenylboronic acid | KPC-2 β-lactamase | - | 7.64 | [1] |

| 3-Azidomethylphenyl boronic acid | KPC-2 β-lactamase | - | 2.3 | [2] |

| 3-Azidomethylphenyl boronic acid | AmpC β-lactamase | - | 0.7 | [2] |

| Compound 10a (a triazole derivative of 3-azidomethylphenyl boronic acid) | AmpC β-lactamase | - | 0.14 | [2] |

| Compound 5 (a triazole derivative of 3-azidomethylphenyl boronic acid) | KPC-2 β-lactamase | - | 0.73 | [2] |

| Compound | Enzyme | Ki (µM) | Reference |

| PhCH2CF2COCO-Ala-Leu-Arg-OMe | Chymotrypsin | 0.19 | [3] |

| PhCH2CF2COCO-Ala-Leu-Val-OEt | Chymotrypsin | 3.6 | [3] |

| Phenylpyruvic acid derivatives | Chymotrypsin | 15 - 4700 | [3] |

| BPTI K15DfeGly | α-chymotrypsin | 0.068 | [4] |

| BPTI K15DfpGly | α-chymotrypsin | 0.070 | [4] |

| BPTI K15Nle | α-chymotrypsin | 0.13 | [4] |

| BPTI K15Nvl | α-chymotrypsin | 0.18 | [4] |

| BPTI K15PfpGly | α-chymotrypsin | 0.277 | [4] |

| BPTI K15MfeGly | α-chymotrypsin | 0.34 | [4] |

| BPTI K15TfeGly | α-chymotrypsin | 0.44 | [4] |

| BPTI K15Abu | α-chymotrypsin | 1.37 | [4] |

Signaling Pathway Inhibition: The Case of Bortezomib and NF-κB

The proteasome inhibitor bortezomib, a dipeptide boronic acid, serves as a prime example of how these compounds can modulate critical cellular signaling pathways. Bortezomib's primary mechanism of action involves the inhibition of the 26S proteasome, which leads to the stabilization of IκBα. This, in turn, prevents the activation and nuclear translocation of the transcription factor NF-κB, a key regulator of cell survival and proliferation.[5][6][7][8][9][10][11] The following diagram illustrates this inhibitory pathway.

References

- 1. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proteasome inhibition blocks NF-κB and ERK1/2 pathways, restores antigen expression, and sensitizes resistant human melanoma to TCR-engineered CTLs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Biphenyls using (6-Ethoxy-2,3-difluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. The biphenyl moiety is a prevalent scaffold in numerous biologically active compounds, where it can influence molecular conformation, metabolic stability, and receptor binding affinity. The introduction of fluorine atoms and an ethoxy group, as in the case of (6-Ethoxy-2,3-difluorophenyl)boronic acid, offers a valuable strategy for fine-tuning the physicochemical properties of target molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and provide a handle for further functionalization.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] This reaction is characterized by its mild reaction conditions, high functional group tolerance, and excellent yields, making it an ideal choice for the synthesis of complex substituted biphenyls.[1]

These application notes provide a detailed guide for the synthesis of substituted biphenyls using this compound via the Suzuki-Miyaura coupling reaction. While specific literature examples for this particular boronic acid are limited, the provided protocols are based on well-established procedures for structurally similar difluorophenylboronic acids and are expected to be readily adaptable.[2][3][4][5]

Key Applications

Substituted biphenyls derived from this compound are of significant interest in drug discovery and development. The unique substitution pattern can lead to novel intellectual property and improved pharmacological profiles. Potential applications include:

-

Kinase Inhibitors: The biphenyl scaffold is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site.

-

Antiviral and Antibacterial Agents: Fluorinated biphenyls have shown promise as antiviral and antibacterial agents.[6]

-

Central Nervous System (CNS) Agents: The modulation of lipophilicity through fluorination can be advantageous for designing drugs that can cross the blood-brain barrier.

-

Materials Science: Substituted biphenyls are also used in the development of liquid crystals and organic light-emitting diodes (OLEDs).

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl halides with difluorophenylboronic acids, which can be adapted for this compound. Yields are highly dependent on the specific substrates and reaction conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 16 | 70-85 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 75-90 |

| 4 | 4-Iodobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 8 | 90-98 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 18 | 80-92 |

Note: This data is illustrative and based on couplings with similar difluorophenylboronic acids. Optimization for each specific substrate pair is recommended.

Experimental Protocols

The following are detailed, generalized methodologies for Suzuki-Miyaura coupling reactions using this compound.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides

This protocol is a standard method suitable for a wide range of aryl bromides and iodides.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk tube, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water to the tube via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl.

Protocol 2: Procedure for Coupling with Aryl Chlorides

This protocol employs a more active catalyst system, which is often necessary for the coupling of less reactive aryl chlorides.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (anhydrous, 5 mL)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating plate

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.

-

Add anhydrous 1,4-dioxane to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC, LC-MS, or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure biphenyl product.

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Safety Precautions

-

Low Yields: If low yields are observed, consider increasing the catalyst loading, using a different ligand, or screening alternative bases and solvents. Protodeboronation (loss of the boronic acid group) can be an issue with electron-deficient boronic acids; using milder bases or lower reaction temperatures may help.

-

Incomplete Reaction: Ensure all reagents are pure and solvents are anhydrous (especially for Protocol 2). Degassing the reaction mixture thoroughly is crucial to prevent catalyst deactivation.

-

Safety: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can be irritants; avoid inhalation and skin contact. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Application Notes: (6-Ethoxy-2,3-difluorophenyl)boronic acid in the Synthesis of Advanced OLED Materials

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, vibrant colors, and design flexibility. The performance of these devices is fundamentally linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. (6-Ethoxy-2,3-difluorophenyl)boronic acid has emerged as a critical building block for the synthesis of high-performance OLED materials. The strategic incorporation of the 6-ethoxy-2,3-difluorophenyl moiety into organic molecules allows for precise tuning of their electronic and photophysical properties, leading to enhanced device efficiency, stability, and color purity.

The presence of two fluorine atoms on the phenyl ring provides strong electron-withdrawing character, which helps to lower the HOMO and LUMO energy levels of the synthesized molecule. This facilitates more efficient electron injection and improves the material's resistance to oxidative degradation. The ethoxy group, on the other hand, can influence the molecule's solubility and morphological stability in thin films, which is crucial for device fabrication and longevity. The combination of these features makes this compound a versatile reagent for creating advanced host and emitter materials for next-generation OLEDs.

Key Applications in OLED Synthesis

The primary application of this compound in OLED material synthesis is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the efficient and selective coupling of the boronic acid with a variety of aryl or heteroaryl halides. This versatility allows for the construction of complex conjugated molecules with tailored properties for different layers within an OLED device.

Typical applications include:

-

Synthesis of Blue Emitters: The wide bandgap imparted by the difluorophenyl group makes it a suitable component for creating molecules that emit in the high-energy blue region of the visible spectrum.

-

Development of Host Materials: By coupling with appropriate core structures, materials with high triplet energies can be synthesized, which are essential for efficient blue phosphorescent OLEDs (PhOLEDs).

-

Creation of Electron-Transporting Materials (ETMs): The electron-deficient nature of the difluorophenyl moiety enhances the electron-transporting capabilities of the resulting molecules.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the synthesis of a biaryl compound, a common core structure in OLED materials, using this compound and a generic aryl bromide.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)

-

Tricyclohexylphosphine (PCy₃, 0.04 mmol, 0.04 equiv)

-

Potassium Phosphate Tribasic (K₃PO₄, 3.0 mmol, 3.0 equiv)

-

Toluene (10 mL)

-

Deionized Water (5 mL)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-Layer Chromatography (TLC) plate and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate tribasic (3.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).

-

Solvent Addition: Add a 2:1 mixture of toluene and deionized water (15 mL total) to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 20 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol provides a general workflow for the fabrication of a simple multilayer OLED device using a synthesized material as the emissive dopant.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., HATCN)

-

Hole Transport Layer (HTL) material (e.g., TAPC)

-

Emissive Layer (EML) host material (e.g., DPEPO)

-

Emissive dopant (the synthesized (6-Ethoxy-2,3-difluorophenyl)-containing material)

-

Electron Transport Layer (ETL) material (e.g., TmPyPB)

-

Electron Injection Layer (EIL) material (e.g., Liq)

-

Aluminum (for cathode)

-

Deionized water, acetone, isopropanol for substrate cleaning

-

High-vacuum thermal evaporation system

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr). Sequentially deposit the organic layers and the cathode without breaking the vacuum.

-

Deposit a 10 nm thick layer of the HIL material.

-

Deposit a 40 nm thick layer of the HTL material.

-

Co-evaporate the EML host material and the synthesized emissive dopant (e.g., at a 10% doping concentration) to form a 20 nm thick emissive layer.

-

Deposit a 30 nm thick layer of the ETL material.

-

Deposit a 1 nm thick layer of the EIL material.

-

-

Cathode Deposition: Deposit a 100 nm thick aluminum layer as the cathode at a rate of 5-10 Å/s.

-

Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

-

Characterization: The performance of the fabricated OLED device, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum, should be measured using appropriate equipment.

Data Presentation

The performance of OLED materials synthesized using this compound can be summarized and compared in a structured table. The following is a template for presenting such data for a hypothetical blue-emitting material.

| Parameter | Material A (Hypothetical) |

| Photophysical Properties | |

| Photoluminescence Peak (nm) | 465 |

| Photoluminescence Quantum Yield (%) | 85 |

| Electrochemical Properties | |

| HOMO (eV) | -5.8 |

| LUMO (eV) | -2.7 |

| OLED Device Performance | |

| Max. External Quantum Efficiency (%) | 15.2 |

| Max. Luminous Efficacy (cd/A) | 30.5 |

| Max. Power Efficacy (lm/W) | 25.1 |

| CIE Coordinates (x, y) | (0.14, 0.18) |

| Turn-on Voltage (V) | 3.2 |

Visualizations

Caption: Synthetic workflow for an OLED material via Suzuki-Miyaura coupling.

Caption: A typical multilayer OLED device structure.

Application Notes and Protocols for (6-Ethoxy-2,3-difluorophenyl)boronic acid in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

(6-Ethoxy-2,3-difluorophenyl)boronic acid (CAS: 1309980-95-7) is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules for drug discovery. Its unique substitution pattern, featuring an ethoxy group and two fluorine atoms on the phenyl ring, imparts specific physicochemical properties that can influence the biological activity, selectivity, and pharmacokinetic profile of the final drug candidate. This document provides an overview of its application, focusing on its use in the development of next-generation kinase inhibitors, particularly in the context of oncology.

Key Applications in Drug Discovery

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The difluoro-ethoxy substitution on the phenyl ring can lead to several advantageous properties in the resulting drug molecules:

-

Enhanced Potency and Selectivity: The fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, leading to increased binding affinity and selectivity.

-

Improved Metabolic Stability: The presence of fluorine can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the half-life of the drug.

-

Modulation of Physicochemical Properties: The ethoxy and fluoro groups can fine-tune the lipophilicity and electronic properties of the molecule, which can impact its solubility, permeability, and overall drug-like properties.

A prominent example of the application of a structurally related building block is in the synthesis of Plixorafenib (PLX8394) , a next-generation BRAF inhibitor.[1][2][3] While the final marketed compound may have a different substitution pattern, the patent literature for such kinase inhibitors often describes the synthesis and evaluation of numerous analogs using a variety of substituted phenylboronic acids to optimize activity and safety profiles.[4]

Application in the Development of BRAF Inhibitors

The Ras-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[5] Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers. First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are effective against BRAF V600E-mutant tumors but can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells, causing side effects like secondary skin cancers.[5][6][7]

Next-generation "paradox-breaker" BRAF inhibitors, like Plixorafenib, are designed to inhibit both monomeric mutant BRAF and dimeric BRAF complexes without causing paradoxical activation.[8][9] The synthesis of these complex heterocyclic scaffolds often involves a key Suzuki coupling step where a substituted phenylboronic acid, such as this compound, is coupled to a heterocyclic core.

Below is a diagram illustrating the simplified BRAF signaling pathway and the mechanism of action of paradox-breaking inhibitors.

Caption: Simplified BRAF signaling pathway and the inhibitory action of paradox-breakers.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of Plixorafenib (PLX8394), a compound synthesized using a related difluorophenyl moiety, against various RAF kinases. This data illustrates the potency profile that medicinal chemists aim to achieve when utilizing building blocks like this compound.

| Compound | Target | IC50 (nM) | Reference |

| Plixorafenib (PLX8394) | BRAF (V600E) | 3.8 | [1][3] |

| Wild-Type BRAF | 14 | [1][3] | |

| CRAF | 23 | [1][3] |

Experimental Protocols

The following protocols are generalized procedures for the synthesis and evaluation of compounds using this compound.

1. Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a heterocyclic halide (e.g., a bromo-substituted pyrrolopyridine core).

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Heterocyclic halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 equiv)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, or THF, with 10-25% water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the heterocyclic halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent and water.

-

Degas the mixture by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

2. In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method to assess the inhibitory activity of a synthesized compound against a target kinase, such as BRAF.

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human kinase (e.g., BRAF V600E)

-

Kinase substrate (e.g., a peptide substrate)

-

Adenosine triphosphate (ATP)

-

Test compound synthesized using this compound

-

Kinase assay buffer

-

Microplates (e.g., 384-well plates)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader for signal detection

Procedure:

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, the substrate, and the diluted test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

-

Incubate the reaction mixture at a constant temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

Stop the reaction according to the assay kit instructions (e.g., by adding a reagent that depletes the remaining ATP).

-

Add the detection reagent to convert the ADP generated into a detectable signal (e.g., luminescence).

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a specialized reagent that offers medicinal chemists a valuable tool for the synthesis of novel drug candidates. Its application in Suzuki-Miyaura coupling reactions allows for the introduction of a unique electronically and sterically defined phenyl group, which can be crucial for achieving high potency, selectivity, and favorable pharmacokinetic properties, particularly in the development of targeted therapies such as next-generation kinase inhibitors. The protocols provided herein offer a general framework for the utilization of this building block in a drug discovery setting.

References

- 1. Plixorafenib (PLX8394, FORE8394) | BRAF inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. plixorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fore.bio [fore.bio]

Application Notes and Protocols for the Synthesis of a Key Pharmaceutical Intermediate: 2-(6-Ethoxy-2,3-difluorophenyl)-4-substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxy-2,3-difluorophenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex pharmaceutical intermediates. Its unique substitution pattern, featuring both an ethoxy group and two fluorine atoms, can impart desirable pharmacokinetic and pharmacodynamic properties to target molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and other physicochemical characteristics. These attributes make it a valuable reagent in the development of novel therapeutics, particularly in the area of kinase inhibitors.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a 2,4-disubstituted pyrimidine intermediate using this compound. Pyrimidine scaffolds are central to the structure of many kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases.[1] The synthesized intermediate serves as a crucial precursor for the development of potent and selective inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][3][4]

Application: Synthesis of Kinase Inhibitor Scaffolds

The primary application of this compound is in the construction of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation, offering a robust and high-yielding route to carbon-carbon bond formation.[5]

In the context of kinase inhibitor synthesis, the (6-Ethoxy-2,3-difluorophenyl) moiety can be coupled with a variety of heterocyclic partners, such as substituted pyrimidines. The resulting structures can then be further functionalized to generate a library of potential drug candidates for screening against various kinases. The specific intermediate detailed in this protocol, a 2-(6-Ethoxy-2,3-difluorophenyl)-4-aminopyrimidine derivative, is a key scaffold for inhibitors that target the ATP-binding site of kinases.

Experimental Protocol: Synthesis of N-(4-(6-ethoxy-2,3-difluorophenyl)pyrimidin-2-yl)pyridin-2-amine

This protocol details the Suzuki-Miyaura cross-coupling reaction between this compound and 2-chloro-4-(pyridin-2-ylamino)pyrimidine to yield the desired pharmaceutical intermediate.

Reaction Scheme:

Materials:

-

This compound

-

2-chloro-4-(pyridin-2-ylamino)pyrimidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(pyridin-2-ylamino)pyrimidine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%) to the flask.

-

Via syringe, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and wash it with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-(6-ethoxy-2,3-difluorophenyl)pyrimidin-2-yl)pyridin-2-amine.

Data Presentation

| Intermediate | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) |

| N-(4-(6-ethoxy-2,3-difluorophenyl)pyrimidin-2-yl)pyridin-2-amine | C₁₇H₁₄F₂N₄O | 340.32 | 75-85 | >95 (HPLC) |

Logical Workflow for Kinase Inhibitor Development

The following diagram illustrates the general workflow from the synthesized intermediate to the identification of a potential kinase inhibitor drug candidate.

Caption: A streamlined workflow for kinase inhibitor discovery.

Signaling Pathway: PI3K/Akt/mTOR

Kinase inhibitors containing the 2,4-disubstituted pyrimidine scaffold often target key nodes in intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer therapy due to its high rate of mutation and activation in various tumors.[2][4] The diagram below illustrates this critical signaling cascade.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

common side reactions with (6-Ethoxy-2,3-difluorophenyl)boronic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Ethoxy-2,3-difluorophenyl)boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions are protodeboronation, homocoupling, and the formation of boroxine anhydrides. These undesired reactions can lead to lower yields of the desired product and complicate purification.

Q2: My reaction is consuming the starting material, but I'm observing a significant amount of the corresponding arene (1-ethoxy-2,3-difluorobenzene). What is causing this?

A2: You are likely observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][2] This is particularly common with electron-deficient arylboronic acids, such as those containing electron-withdrawing fluorine atoms.[1] The presence of water and elevated temperatures can exacerbate this issue.[3]

Q3: I am isolating a symmetrical biaryl product derived from the coupling of two molecules of this compound. How can I prevent this homocoupling?

A3: Homocoupling is a side reaction that forms a biaryl from two molecules of the boronic acid.[3][4] This is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[3][4][5] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and use a high-quality Pd(0) precatalyst.[6]

Q4: How should I store this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][7] Refrigeration is often recommended to minimize thermal degradation.[1][7]

Q5: Can I use this compound directly, or should I convert it to a boronic ester?

A5: While it can be used directly, converting it to a more stable boronic ester, such as a pinacol ester, can be advantageous. Boronic esters are generally more robust and less prone to protodeboronation and the formation of unreactive boroxines.[3][8]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

If you are experiencing low to no yield in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Data on Factors Influencing Side Reactions:

| Parameter | Effect on Protodeboronation | Effect on Homocoupling | Recommendation to Minimize Side Reactions |

| Water | Increases rate[3] | Can play a role in catalyst decomposition | Use anhydrous solvents and dry reagents. |

| Oxygen | No direct effect | Significantly promotes reaction[4][9] | Thoroughly degas all solvents and the reaction mixture. |

| Temperature | Increases rate[3] | Increases rate | Use the lowest effective temperature. |

| Base | Base-catalyzed process[2][5] | Can influence catalyst activity and stability | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |

| Pd Precatalyst | No direct effect | Pd(II) can promote homocoupling[5] | Use a high-quality Pd(0) precatalyst (e.g., Buchwald precatalysts).[6] |

Issue 2: Significant Formation of Side Products

If you have identified significant amounts of side products, the following guide can help you mitigate their formation.